molecular formula C20H13ClN2O3S B2693124 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide CAS No. 853891-47-1

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide

Cat. No. B2693124
CAS RN: 853891-47-1
M. Wt: 396.85
InChI Key: VIPUZEGDLQDWGV-UHFFFAOYSA-N
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Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of drug discovery.

Scientific Research Applications

Antitumor Activity

Research on imidazole derivatives, which share structural similarities with the compound , has revealed significant antitumor activity. These compounds have been investigated for their potential as new antitumor drugs, with some having passed preclinical testing stages (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have shown significant importance in supramolecular chemistry, offering applications ranging from nanotechnology to polymer processing and biomedical applications. Their self-assembly into nanometer-sized structures and multivalent nature drive their utility in various fields (Cantekin, S., de Greef, T. D., & Palmans, A., 2012).

AMPK Activation and Independent Effects

The compound AICAr, an AMPK activator, illustrates the complexity of interpreting the effects of compounds that might have both dependent and independent activities related to their primary mechanisms. This highlights the importance of thorough studies to understand the full range of biological effects a compound might exhibit (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).

Pharmacological and Antioxidant Activities

The development and evaluation of novel benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities demonstrate the potential of structurally similar compounds in generating therapeutic agents (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).

Antimicrobial and Antioxidant Properties

Chlorogenic Acid (CGA) and its derivatives have been studied for their diverse pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. This suggests potential applications for compounds with antioxidant or antimicrobial capabilities (Naveed, M., Hejazi, V., Abbas, M., Kamboh, A. A., Khan, G. J., Shumzaid, M., Ahmad, F., Babazadeh, D., Fangfang, X., Modarresi-Ghazani, F., Wenhua, L., & Xiaohui, Z., 2018).

Mechanism of Action

properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3S/c21-16-8-4-2-6-13(16)9-14-11-22-20(27-14)23-18(24)17-10-12-5-1-3-7-15(12)19(25)26-17/h1-8,10-11H,9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPUZEGDLQDWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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